4-(Dimethoxymethyl)benzyl alcohol

Hyperbranched polymers Polyacetals Degree of branching

Researchers requiring controlled intermediate branching in hyperbranched polyacetals (DB ≈ 0.5) cannot substitute this AB2 monomer with generic benzyl alcohol or benzaldehyde acetal analogs. The dual alcohol-dimethyl acetal architecture enables orthogonal functionalization unattainable with mono-functional alternatives. • Delivers DB ≈ 0.5 in Brønsted acid-catalyzed polytransacetalization, versus DB = 1 from the free aldehyde monomer. • Enables sequential carbohydrate immobilization: benzylic alcohol couples to surfaces, then deprotected aldehyde captures reducing sugars. • Supplied at ≥97.0% (GC) purity; store at 2-8°C.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 183057-64-9
Cat. No. B067197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethoxymethyl)benzyl alcohol
CAS183057-64-9
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOC(C1=CC=C(C=C1)CO)OC
InChIInChI=1S/C10H14O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10-11H,7H2,1-2H3
InChIKeyQUWDMLYTJRQRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethoxymethyl)benzyl alcohol: Bifunctional Acetal-Alcohol Synthon


4-(Dimethoxymethyl)benzyl alcohol (also named 4-hydroxymethylbenzaldehyde dimethyl acetal) is a para-substituted benzyl alcohol derivative carrying a dimethyl acetal-protected aldehyde. It is commercially available at ≥97.0% (GC) purity, typically as a solid with a melting point of 38–42 °C . The compound has a molecular formula of C10H14O3 (MW 182.22 g/mol), a calculated LogP of 1.47, a polar surface area of 38.69 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . Its dual functional-group architecture—a primary benzylic alcohol and a dimethyl acetal—enables it to serve as a protected, bifunctional building block for sequential or orthogonal reactions, a feature absent in common mono-functional benzyl alcohol or benzaldehyde acetal analogs.

1 Bifunctional acetal-alcohol synthon for sequential orthogonal reactions
2 Acetal-protected aldehyde avoids premature reactivity during functionalization
3 Solid physical form facilitates gravimetric dispensing and storage

Why Simple Analogs Cannot Replace 4-(Dimethoxymethyl)benzyl alcohol


This compound occupies a distinct structural niche that is not duplicated by any single commercially available analog. Benzyl alcohol (CAS 100-51-6) lacks the aldehyde-synthon equivalent (the acetal) required for stepwise acetal-transacetalization polymerizations or for carbohydrate immobilization via acetalization . Conversely, benzaldehyde dimethyl acetal (CAS 1125-88-8) carries no free hydroxyl handle for esterification, etherification, or attachment to a polymer support . Even the ortho isomer—(2-(dimethoxymethyl)phenyl)methanol (CAS 87656-32-4)—alters the spatial relationship between the two reactive centers, changing the geometry accessible for subsequent cyclization or cross-linking steps . Because quantitative performance outcomes, such as the degree of branching in hyperbranched polyacetals (DB ≈ 0.5 vs. DB = 1), are dictated by whether the aldehyde is presented as the dimethyl acetal or as the free aldehyde, generic substitution directly compromises the architectural control over the final macromolecular product [1].

Benzyl alcohol Lacks the acetal group; cannot participate in transacetalization or provide branching control.
Benzaldehyde dimethyl acetal No free hydroxyl; cannot be esterified or directly attached to supports.
Ortho isomer Different spatial orientation may alter cyclization geometry and cross-linking outcome.

4-(Dimethoxymethyl)benzyl alcohol vs. Structural Analogs


Hyperbranched Polyacetal Branching: Acetal vs. Aldehyde Monomer

In the acid-catalyzed melt polytransacetalization that generates hyperbranched polyacetals (HBPAs), the dimethyl acetal-protected monomer 4-(dimethoxymethyl)benzyl alcohol (1) yields a degree of branching (DB) of approximately 0.5, with methanol as the condensate. Under identical acidic conditions, the non-protected homologue 4-hydroxymethylbenzaldehyde (2) produces HBPAs with a DB of 1.0, accompanied by the formation of water. The DB difference (ΔDB ≈ 0.5) arises because the instability of hemiacetal intermediates formed from 2 drives quantitative formation of dendritic acetal units, whereas the stable dimethyl acetal of 1 permits only partial branching [1].

Branching control
Head-to-head
DB ≈ 0.5 (target) vs DB = 1.0 (free aldehyde monomer)
Enables intermediate branching density for tunable polymer architecture
By-product switches from methanol to water; reaction conditions matter
Hyperbranched polymers Polyacetals Degree of branching

Lipophilicity Advantage Over the Free Aldehyde Analog

The dimethyl acetal protection increases the lipophilicity of 4-(dimethoxymethyl)benzyl alcohol (calculated LogP = 1.47) relative to its non-protected homologue 4-hydroxymethylbenzaldehyde (calculated LogP = 0.99) . The LogP of benzyl alcohol itself is reported as approximately 1.10 [1]. This LogP elevation of ΔLogP ≈ +0.48 over the free aldehyde form translates into enhanced organic-solvent solubility and altered partitioning behavior, which is directly relevant to melt-phase polymerizations requiring monomer homogeneity and to the design of hydrophobic drug-delivery carriers where terminal alkyl-group hydrophobicity governs degradation kinetics [2].

Lipophilicity
Reported
LogP = 1.47 (calculated)
Reported higher organic-solvent solubility vs free aldehyde
Calculated value; verify experimentally for specific media
Lipophilicity LogP Drug delivery

Bifunctional vs. Mono-Functional Building Blocks

Unlike the closest mono-functional analogs—benzyl alcohol (one reactive hydroxyl) and benzaldehyde dimethyl acetal (one reactive acetal)—4-(dimethoxymethyl)benzyl alcohol presents two orthogonal reactive sites: a free primary benzylic alcohol (1 hydrogen bond donor; reactivity: esterification, etherification, carbamate formation) and a dimethyl acetal (3 hydrogen bond acceptors; reactivity: transacetalization, acid-labile deprotection to aldehyde). This bifunctionality is quantified by its hydrogen-bond donor/acceptor profile (1 donor, 3 acceptors) versus benzyl alcohol (1 donor, 1 acceptor) and benzaldehyde dimethyl acetal (0 donors, 2 acceptors) [1]. The practical consequence is that only this compound enables a single-molecule, sequential orthogonal strategy: the benzylic alcohol can first be attached to a solid support or polymer backbone, and the acetal can subsequently participate in a second transformation, as demonstrated by its use as a linker for carbohydrate immobilization via acetalization followed by polymer attachment .

Bifunctionality
Class-level
2 orthogonal sites: benzylic alcohol + dimethyl acetal
Enables sequential orthogonal derivatization strategies
Mono-functional analogs cannot replicate this orthogonal pair
Bifunctional building block Protecting group strategy Carbohydrate immobilization

Solid-State Handling Advantage Over Liquid Analogs

4-(Dimethoxymethyl)benzyl alcohol is a low-melting solid (mp 38–42 °C [Sigma-Aldrich specification]; independent sources report 42–43 °C) . In contrast, benzaldehyde dimethyl acetal (CAS 1125-88-8) is a liquid at ambient temperature (mp approximately −5 °C; bp 196 °C), and benzyl alcohol is also a liquid (mp −15 °C) . The solid physical form of the target compound offers practical advantages for gravimetric dispensing in parallel synthesis and solid-phase chemistry workflows, reducing solvent pre-dissolution steps and improving air-stability relative to volatile liquid analogs. Its boiling point of 261 °C further ensures thermal stability during melt-polymerization processes conducted around 100–150 °C .

Physical form
Data to verify
mp 38–42 °C (solid at room temperature)
Facilitates gravimetric dispensing and air-stable handling
Liquid analogs (benzyl alcohol, benzaldehyde dimethyl acetal) require different handling
Physical form Melting point Solid-phase synthesis

Key Applications of 4-(Dimethoxymethyl)benzyl alcohol


Hyperbranched Polyacetal Synthesis with Controlled Branching

When the research objective requires hyperbranched polyacetals (HBPAs) with an intermediate degree of branching (DB ≈ 0.5) rather than the fully dendritic DB = 1 architecture, 4-(dimethoxymethyl)benzyl alcohol is the mandatory AB2 monomer. As demonstrated by Liu et al. (Macromolecules, 2014), Brønsted acid-catalyzed polytransacetalization of this dimethyl acetal monomer yields HBPAs with DB ≈ 0.5, while the non-protected aldehyde monomer forces quantitative branching (DB = 1) under identical conditions [1]. The methanol by-product generated from the acetal monomer is also less aggressive toward acid-sensitive substrates than the water produced from the free aldehyde pathway.

Carbohydrate Immobilization for Glycoarrays and SPR Biosensors

In the construction of carbohydrate microarrays and surface plasmon resonance (SPR) biosensor chips, 4-(dimethoxymethyl)benzyl alcohol serves as a heterobifunctional linker: the benzylic alcohol is first coupled to a polymer support or glass surface, and the pendant dimethyl acetal is subsequently deprotected to liberate an aldehyde that captures reducing sugars via acetal formation. This orthogonal, sequential functionalization strategy is explicitly cited by Sigma-Aldrich as a documented application , and related p-alkoxybenzylidene acetal linker methodologies have been validated in the solid-phase synthesis of glycopeptide inhibitors of the mur-pathway enzymes [2]. Mono-functional benzyl alcohol or benzaldehyde acetal analogs cannot deliver this two-step, orthogonal immobilization sequence.

Acid-Degradable Drug-Delivery Scaffolds

For polymeric drug-delivery systems that must degrade under mildly acidic conditions (e.g., pH 4–6, relevant to endosomal/lysosomal compartments or tumor microenvironments), the hyperbranched polyacetals derived from 4-(dimethoxymethyl)benzyl alcohol offer predictable acid-catalyzed hydrolysis to benign products (4-hydroxymethylbenzaldehyde and methanol). The degradation rate is tunable by varying the terminal alkyl groups of the hyperbranched polymer, a design strategy enabled by the controlled intermediate DB (≈ 0.5) of the precursor polymer [3]. The PEGylated HBPAs described by Liu et al. further demonstrate submicrometric core–shell particle formation that hydrolyzes at pH ≈ 4 [1].

Protected Nucleoside and Oligonucleotide Derivative Synthesis

The compound has been specifically employed in the synthesis of 5′-O-TBDPS-2′,3′-O-(4-hydroxymethyl-(1R)-benzyliden)-inosine, a complex modified nucleoside . The protected acetal-alcohol structure of the reagent enables formation of a cyclic benzylidene acetal across the 2′,3′-diol of the ribose moiety while simultaneously presenting a free hydroxymethyl group for further derivatization at the benzylidene para position. This dual reactivity cannot be replicated by simpler benzaldehyde derivatives, which would require additional protection/deprotection steps and compromise overall synthetic efficiency.

Application
Selection Property
Validation Focus
Hyperbranched polyacetal synthesis
Protected acetal monomer for controlled branching
Branching architecture (DB ≈ 0.5) and degradation profile
Carbohydrate immobilization
Orthogonal bifunctional linker (alcohol + latent aldehyde)
Sequential surface coupling and acetal deprotection efficiency
Acid-degradable scaffolds
Tunable degradation rate via intermediate branching
Acid-catalyzed hydrolysis under endosomal pH conditions
Modified nucleoside synthesis
Bifunctional acetal-alcohol for regioselective protection
Cyclic acetal formation and downstream derivatization yield

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